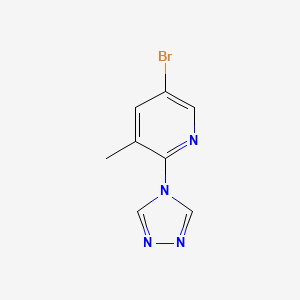

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine

Vue d'ensemble

Description

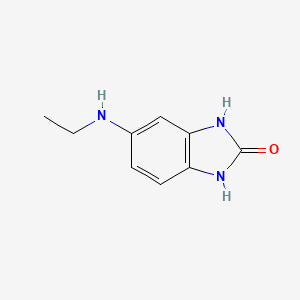

“5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine” is a chemical compound with the molecular formula C8H7BrN4 . It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom, and a 1,2,4-triazole ring, which is a five-membered ring with two carbon atoms and three nitrogen atoms .

Synthesis Analysis

The synthesis of triazole derivatives, including “this compound”, often involves the reaction of substituted aromatic compounds with 1,2,4-triazole . A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized by mass spectra, 1HNMR, 13CNMR, and a single X-Ray diffraction analysis .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. The compound has a molecular weight of 239.072 Da .Applications De Recherche Scientifique

Selective Extraction and Ion Exchange

Compounds similar to "5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine" have been studied for their ability to extract Americium (Am(III)) over Europium (Eu(III)) from acidic solutions. These compounds exhibit appreciable efficiency and selectivity, with separation factors of ≤150, highlighting their potential in nuclear waste management and materials recycling (Kolarik, Müllich, & Gassner, 1999).

Synthesis of Novel Pyridine-Based Derivatives

Another study describes the palladium-catalyzed Suzuki cross-coupling reaction to synthesize a series of novel pyridine derivatives. These compounds have been analyzed using Density Functional Theory (DFT) to explore their electronic properties and potential applications as chiral dopants for liquid crystals. Additionally, some derivatives exhibited significant anti-thrombolytic and biofilm inhibition activities, suggesting their utility in biomedical applications (Ahmad et al., 2017).

Photoinduced Tautomerization

Research on 2-(1H-pyrazol-5-yl)pyridine derivatives, which are structurally related to the compound , revealed their unique ability to undergo three types of photoreactions. These include excited-state intramolecular and intermolecular double-proton transfer, as well as solvent-assisted double-proton transfer. This behavior indicates their potential in designing advanced photonic and electronic materials (Vetokhina et al., 2012).

Color Tuning in Iridium Complexes

The synthesis and characterization of heteroleptic mononuclear cyclometalated bis(phenylpyridine)iridium(III) complexes, involving derivatives of 5-bromo-2-(1H-tetrazol-5-yl)pyridine, demonstrated a wide range of emission properties. These findings suggest applications in organic light-emitting devices and bioimaging, highlighting the role of the ancillary ligand in tuning the color of the emission (Stagni et al., 2008).

Antimicrobial Activities of Pyridine Derivatives

Several studies have focused on synthesizing and testing pyridine derivatives, including those related to "this compound," for their antimicrobial properties. These compounds have shown varying degrees of activity against different bacterial and fungal strains, indicating their potential as lead compounds for developing new antimicrobial agents (Bayrak et al., 2009).

Orientations Futures

Triazole derivatives, including “5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, continue to attract the attention of chemists, biologists, technologists, and other specialists due to their wide range of biological activities . Future research may focus on exploring the potential applications of these compounds in various fields, including medicine and industry .

Mécanisme D'action

Target of Action

Triazoles are known to inhibit the enzyme lanosterol 14α-demethylase, a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes .

Mode of Action

Triazoles inhibit the synthesis of ergosterol, disrupting the integrity of the fungal cell membrane .

Biochemical Pathways

Without specific information on “5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-YL)pyridine”, it’s hard to say which biochemical pathways it might affect. Compounds that inhibit lanosterol 14α-demethylase, like triazoles, disrupt the ergosterol biosynthesis pathway in fungi .

Result of Action

Without specific studies on “this compound”, it’s hard to say what the molecular and cellular effects of its action might be. Compounds that inhibit lanosterol 14α-demethylase can cause the death of fungal cells by disrupting their cell membranes .

Analyse Biochimique

Biochemical Properties

5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound has been shown to interact with various enzymes, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs and endogenous compounds. The interaction between this compound and these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound has been found to bind to certain proteins, influencing their structure and function .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. In some cell lines, this compound has been observed to modulate cell signaling pathways, particularly those involved in cell proliferation and apoptosis . For example, it can influence the expression of genes related to these pathways, leading to changes in cellular metabolism and function . Furthermore, this compound has been shown to affect the activity of key metabolic enzymes, thereby altering the metabolic flux within cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. This compound can bind to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity . Additionally, it can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes . The presence of the bromine atom and the triazole ring in its structure is crucial for these interactions, as they provide specific binding sites for the target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific environmental conditions . Long-term exposure to this compound has been associated with changes in cellular function, including alterations in cell viability and metabolic activity.

Propriétés

IUPAC Name |

5-bromo-3-methyl-2-(1,2,4-triazol-4-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN4/c1-6-2-7(9)3-10-8(6)13-4-11-12-5-13/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BDDRADUUYBCZPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CN=C1N2C=NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00652008 | |

| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1082766-52-6 | |

| Record name | 5-Bromo-3-methyl-2-(4H-1,2,4-triazol-4-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00652008 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

amine](/img/structure/B1517580.png)

![2-[4-(3-Cyanopropoxy)phenyl]acetic acid](/img/structure/B1517581.png)

![4-[4-(Aminomethyl)phenyl]piperazin-2-one](/img/structure/B1517584.png)

amine](/img/structure/B1517587.png)

amine](/img/structure/B1517589.png)

![(2S)-2-[(tert-butylcarbamoyl)amino]-3-methylbutanoic acid](/img/structure/B1517591.png)